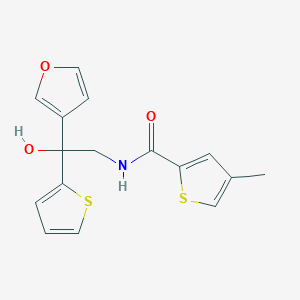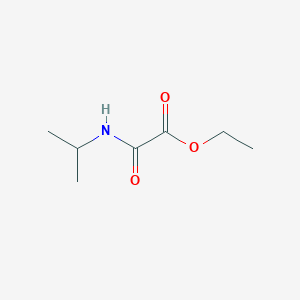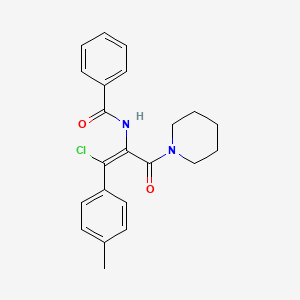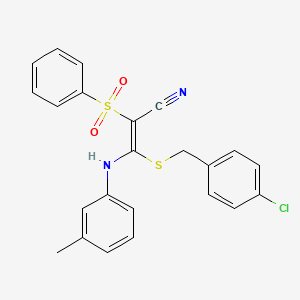
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methylthiophene-2-carboxamide" is a complex molecule that likely exhibits interesting chemical and biological properties due to the presence of furan and thiophene rings, which are known to impart significant pharmacological activities. The furan and thiophene moieties are common in various compounds that have been synthesized and studied for their potential as antimicrobial agents .
Synthesis Analysis
The synthesis of related furan and thiophene derivatives typically involves multi-step reactions starting from simple precursors. For instance, furan-2-carboxamide derivatives can be synthesized by reacting furan-2-carbonyl chloride with an amine, such as 4-bromoaniline, in the presence of a base like triethylamine, yielding high product yields . Similarly, thiophene derivatives can be synthesized using the Gewald reaction, which involves the condensation of amines with cyanoacetate followed by a reaction with an appropriate ketone, sulfur, and a base . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate functional groups at the necessary steps.
Molecular Structure Analysis
The molecular structure of arylamides, including furan- and thiophene-based compounds, can be analyzed through computational methods and experimental techniques such as NMR. Conformational preferences are influenced by intramolecular hydrogen bonding and the polarity of the solvent. Furan-based arylamides have been shown to retain a significant portion of their hydrogen-bonded conformation even in polar solvents, which is indicative of their conformational rigidity . This information is crucial for understanding the molecular structure of "this compound" as it suggests that the compound may exhibit a certain degree of conformational stability.
Chemical Reactions Analysis
The chemical reactivity of furan and thiophene derivatives can be explored through their interactions with various reagents. For example, furan carboxamides can undergo Suzuki-Miyaura cross-coupling reactions to yield arylated products . Schiff base formation is another common reaction involving the condensation of amines with aldehydes, as seen in the synthesis of various thiophene derivatives . These reactions are important for functionalizing the furan and thiophene rings, potentially leading to the synthesis of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan and thiophene derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups on the rings can affect their electronic properties, solubility, and stability. The antimicrobial activity of these compounds is a significant chemical property, with some derivatives showing effectiveness against drug-resistant bacteria . Additionally, the antioxidant activity of related naphtho-furan carboxamide derivatives has been investigated, suggesting that the compound may also possess similar properties .
Applications De Recherche Scientifique
Chimie Médicinale
Le thiophène et ses dérivés substitués constituent une classe très importante de composés hétérocycliques qui présentent des applications intéressantes dans le domaine de la chimie médicinale . Ils ont été rapportés comme possédant une large gamme de propriétés thérapeutiques avec des applications diverses en chimie médicinale et en science des matériaux .
Agents Anti-inflammatoires
Des composés contenant le noyau thiophène ont été rapportés comme agissant en tant qu'agents anti-inflammatoires . Cela suggère que notre composé pourrait potentiellement être utilisé dans le développement de nouveaux médicaments anti-inflammatoires.
Médicaments Antipsychotiques
Des dérivés du thiophène ont également été utilisés dans le développement de médicaments antipsychotiques . Cela ouvre une autre application potentielle pour notre composé dans le domaine des troubles neuropsychiatriques.
Agents Antifongiques
Des composés contenant du thiophène ont montré des propriétés antifongiques . Cela suggère que notre composé pourrait être utilisé dans le développement de nouveaux médicaments antifongiques.
Antioxydants
Des dérivés du thiophène ont été rapportés comme ayant des propriétés antioxydantes . Cela suggère que notre composé pourrait potentiellement être utilisé comme antioxydant.
Agents Anticancéreux
Les dérivés de l'indole, qui sont structurellement similaires aux dérivés du furane, ont démontré une activité anticancéreuse . Cela suggère que notre composé pourrait potentiellement être utilisé dans le développement de nouveaux médicaments anticancéreux.
Agents Antimicrobiens
Des dérivés du thiophène ont été rapportés comme ayant des propriétés antimicrobiennes . Cela suggère que notre composé pourrait potentiellement être utilisé dans le développement de nouveaux médicaments antimicrobiens.
Science des Matériaux
Le thiophène et ses dérivés ont des applications dans la science des matériaux . Cela suggère que notre composé pourrait potentiellement être utilisé dans le développement de nouveaux matériaux.
Mécanisme D'action
Mode of Action
The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The presence of the furan and thiophene rings may allow the compound to interact with aromatic amino acids in proteins .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to have potential biological activity .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors including its chemical structure, the route of administration, and the patient’s physiological condition. The presence of the hydroxyl group might enhance its solubility, potentially aiding absorption and distribution .
Result of Action
The compound’s structure suggests it could potentially interact with various cellular targets, leading to a range of possible effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by exposure to light or high temperatures .
Propriétés
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S2/c1-11-7-13(22-9-11)15(18)17-10-16(19,12-4-5-20-8-12)14-3-2-6-21-14/h2-9,19H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFUYPBCQHJJOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(3-chloro-4-methylphenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2508987.png)
![3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2508989.png)
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2508993.png)




![1-[2-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2508998.png)
![N-(2-(4-benzylpiperidin-1-yl)ethyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2509002.png)
![N-(2-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2509003.png)



![2-([(Tert-butoxy)carbonyl]amino)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2509010.png)